molecular formula C15H13BrFNO2 B11109944 2-(4-bromo-3-methylphenoxy)-N-(2-fluorophenyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B11109944
M. Wt: 338.17 g/mol
InChI Key: QTWIZTYDXVHJEK-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Preparation of 4-bromo-3-methylphenol: This can be achieved by bromination of 3-methylphenol using bromine in the presence of a suitable catalyst.

    Formation of 4-bromo-3-methylphenoxyacetic acid: The 4-bromo-3-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-bromo-3-methylphenoxyacetic acid.

    Amidation Reaction: The 4-bromo-3-methylphenoxyacetic acid is then reacted with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for the reactions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The acetamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various scientific research applications.

Properties

Molecular Formula

C15H13BrFNO2

Molecular Weight

338.17 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C15H13BrFNO2/c1-10-8-11(6-7-12(10)16)20-9-15(19)18-14-5-3-2-4-13(14)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

QTWIZTYDXVHJEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2F)Br

Origin of Product

United States

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